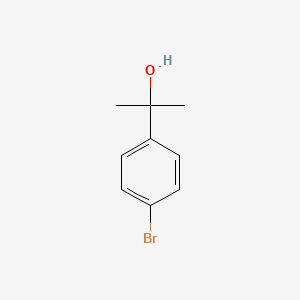

2-(4-Bromophenyl)propan-2-ol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGYBHJTXLXRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506744 | |

| Record name | 2-(4-Bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2077-19-2 | |

| Record name | 2-(4-Bromophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromophenyl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol (CAS No. 2077-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propan-2-ol is an aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a brominated phenyl ring and a tertiary alcohol, offers multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, analytical characterization, and known biological relevance, aimed at supporting research and development in the pharmaceutical sciences.

Chemical and Physical Properties

This compound is a solid at room temperature with a defined set of physicochemical properties crucial for its handling, storage, and application in synthesis.[1][2][3]

| Property | Value | Reference |

| CAS Number | 2077-19-2 | [1][3] |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 42-46 °C | |

| Boiling Point | 281.5 °C at 760 mmHg | |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like ethanol, ether, and chloroform. | [4] |

| IUPAC Name | This compound | [5] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Grignard reaction, a robust C-C bond-forming reaction. This involves the reaction of a Grignard reagent, methylmagnesium bromide, with 4-bromoacetophenone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from the synthesis of the analogous 2-(2-bromophenyl)propan-2-ol.[6]

Materials:

-

4-Bromoacetophenone

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the Grignard reaction.

-

Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with 4-Bromoacetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-bromoacetophenone in anhydrous diethyl ether and add it dropwise to the cold Grignard solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

References

- 1. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 2. This compound | 2077-19-2 [sigmaaldrich.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 2-(4-Bromophenyl)-2-propanol, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)propan-2-ol, a halogenated aromatic alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound is a tertiary alcohol characterized by a propan-2-ol group attached to a benzene ring substituted with a bromine atom at the para position.

Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 2077-19-2 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 45.6 °C | |

| Boiling Point | 281.5 °C at 760 mmHg | |

| Flash Point | 124 °C | |

| SMILES | CC(C)(C1=CC=C(C=C1)Br)O | [1][2] |

| InChI Key | AOGYBHJTXLXRSM-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through the Grignard reaction. This involves the reaction of a Grignard reagent, methylmagnesium bromide, with an appropriate ester, such as methyl 4-bromobenzoate.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from the synthesis of a similar compound, 2-(2-bromophenyl)-2-propanol.[3]

Materials:

-

Methyl 4-bromobenzoate

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Methylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small amount of anhydrous diethyl ether is added to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Reaction with Ester: The Grignard reagent is cooled in an ice bath. A solution of methyl 4-bromobenzoate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.

-

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling in an ice bath.

-

Extraction and Purification: The ether layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a solid product.

Synthesis Workflow

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data is summarized below, based on characteristic chemical shifts and absorption bands for similar compounds.[4][5][6]

Expected Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | - Singlet for the two methyl groups (approx. 1.6 ppm).- Singlet for the hydroxyl proton (variable, can be exchanged with D₂O).- Two doublets in the aromatic region (approx. 7.2-7.5 ppm) characteristic of a para-substituted benzene ring. |

| ¹³C NMR | - Signal for the two equivalent methyl carbons.- Signal for the quaternary carbon attached to the hydroxyl group.- Four signals for the aromatic carbons (two substituted and two unsubstituted). |

| IR (Infrared) | - Broad O-H stretch (approx. 3400-3200 cm⁻¹).- C-H stretches (aromatic and aliphatic, approx. 3100-2850 cm⁻¹).- C=C stretches in the aromatic ring (approx. 1600-1450 cm⁻¹).- C-O stretch (approx. 1200-1100 cm⁻¹).- C-Br stretch (approx. 600-500 cm⁻¹). |

| Mass Spec. (MS) | - Molecular ion peak (M⁺) showing characteristic isotopic pattern for bromine (M and M+2 peaks with nearly 1:1 ratio).- Fragmentation pattern showing loss of a methyl group and/or water. |

Applications in Drug Discovery and Development

While direct applications of this compound in marketed drugs are not prominent, its structure represents a valuable scaffold and building block in medicinal chemistry and drug discovery. The presence of the bromophenyl group and a tertiary alcohol offers multiple avenues for chemical modification.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring is a versatile functional group that can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. This makes the compound a useful starting material for creating libraries of more complex molecules for biological screening. For instance, related bromophenyl compounds are used in the synthesis of molecules with antibacterial activity.[7]

Potential in Prodrug Design

Prodrugs are inactive derivatives of drug molecules that are converted to the active form in the body.[8][9] The tertiary alcohol group in this compound can be esterified to create prodrugs with modified properties, such as improved solubility, permeability, or targeted delivery.[10][11] This strategy is widely used to overcome pharmacokinetic challenges in drug development.

Structural Analogy to Bioactive Molecules

The core structure of this compound is related to intermediates used in the synthesis of established drugs. For example, the structurally similar 2-(4-bromophenyl)-2-methylpropanoic acid is a key intermediate in the production of the antihistamine fexofenadine.[12] This highlights the relevance of this chemical scaffold in the development of pharmacologically active agents.

Safety and Handling

This compound is classified as harmful and an irritant.[13]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 2. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 3. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. learnedguys.com [learnedguys.com]

- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mdpi.com [mdpi.com]

- 8. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

2-(4-Bromophenyl)propan-2-ol molecular weight

An In-depth Technical Guide on the Molecular Weight of 2-(4-Bromophenyl)propan-2-ol

This guide provides a detailed breakdown of the molecular weight of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular formula for this compound is C9H11BrO.[1][2][3] The molecular weight is a sum of the atomic weights of its constituent atoms.

A detailed calculation of the molecular weight is presented below, based on the atomic masses of each element.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 11 | 1.008[4][5][6] | 11.088 |

| Bromine | Br | 1 | 79.904[7][8][9][10] | 79.904 |

| Oxygen | O | 1 | 15.999[11][12][13] | 15.999 |

| Total | 215.09 |

The calculated molecular weight of this compound is 215.09 g/mol . This value is consistent with multiple chemical data sources.[1][2][14][15]

Methodology for Molecular Weight Determination

The molecular weight of a compound is determined by the following principles:

-

Determination of Molecular Formula: The first step is to ascertain the precise molecular formula of the compound. For this compound, this has been established as C9H11BrO.[1][2][3] This is typically achieved through techniques such as elemental analysis and mass spectrometry.

-

Utilization of Standard Atomic Weights: The standard atomic weights of the constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for the calculation. These atomic weights represent a weighted average of the masses of the naturally occurring isotopes of each element.

-

Summation of Atomic Weights: The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and then summing these values.

The logical workflow for this calculation can be visualized as follows:

Caption: Workflow for Molecular Weight Calculation.

References

- 1. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. H64919.MD [thermofisher.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. byjus.com [byjus.com]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen, atomic [webbook.nist.gov]

- 14. anaxlab.com [anaxlab.com]

- 15. 2077-19-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Isomers and IUPAC Nomenclature of C₉H₁₁BrO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the constitutional isomers of the molecular formula C₉H₁₁BrO, with a primary focus on their systematic IUPAC nomenclature. This document also outlines generalized experimental protocols for the synthesis and characterization of these compounds, presents typical spectroscopic data for isomer identification, and includes workflow diagrams to illustrate key processes.

Introduction to the Structural Diversity of C₉H₁₁BrO

The molecular formula C₉H₁₁BrO indicates a degree of unsaturation of four. This suggests the presence of a benzene ring, which accounts for the four degrees of unsaturation (one ring and three double bonds). The remaining atoms (C₃H₆BrO) can be arranged in various ways as substituents on the benzene ring, leading to a multitude of constitutional isomers. These isomers can be broadly categorized into the following classes:

-

Brominated Phenyl Ethers: Where an oxygen atom connects a propyl or isopropyl group to a brominated benzene ring, or a brominated alkyl chain to a phenyl group.

-

Brominated Phenyl Ketones: Characterized by a carbonyl group within the alkyl side chain attached to a brominated or unsubstituted benzene ring.

-

Brominated Phenyl Alcohols: Featuring a hydroxyl group on the alkyl side chain of a brominated or unsubstituted phenylpropane.

The precise IUPAC name for each isomer is determined by the nature of these functional groups and their relative positions on the benzene ring and the alkyl chain.

Systematic IUPAC Nomenclature of C₉H₁₁BrO Isomers

The naming of C₉H₁₁BrO isomers follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). A logical workflow for determining the correct IUPAC name is presented below.

Caption: A workflow diagram illustrating the systematic process for determining the IUPAC name of an organic compound.

Brominated Phenyl Ether Isomers

For ether isomers, the larger group is considered the parent alkane or arene, and the smaller group is named as an alkoxy substituent.

| Structure | IUPAC Name | Isomer Type |

| 1-Bromo-2-propoxybenzene | ortho-substituted | |

| 1-Bromo-3-propoxybenzene | meta-substituted | |

| 1-Bromo-4-propoxybenzene | para-substituted | |

|

| 1-(Bromomethoxy)-3-phenylpropane | Phenylpropane ether |

|

| (3-Bromopropoxy)benzene | Phenyl ether |

|

| 1-Bromo-3-(propan-2-yloxy)benzene | Isopropoxy derivative |

Brominated Phenyl Ketone Isomers

In ketones, the longest carbon chain containing the carbonyl group is the parent alkane, and the suffix "-one" is used. The positions of the substituents and the carbonyl group are indicated by numbers.

| Structure | IUPAC Name | Isomer Type |

|

| 1-(4-Bromophenyl)propan-1-one | Propiophenone deriv. |

| 2-Bromo-1-phenylpropan-1-one | α-Bromoketone | |

| 3-Bromo-1-phenylpropan-1-one | β-Bromoketone | |

|

| 1-(4-Bromophenyl)propan-2-one | Phenylacetone deriv. |

Brominated Phenyl Alcohol Isomers

For alcohols, the parent alkane is the longest chain containing the hydroxyl (-OH) group, and the suffix "-ol" is used. The hydroxyl group is given the lowest possible locant.

| Structure | IUPAC Name | Isomer Type |

|

| 1-(4-Bromophenyl)propan-1-ol | Secondary alcohol |

|

| 2-(4-Bromophenyl)propan-1-ol | Primary alcohol |

|

| 3-(4-Bromophenyl)propan-1-ol | Primary alcohol |

| 2-Bromo-1-phenylpropan-1-ol | Secondary alcohol |

Experimental Protocols

The synthesis and characterization of C₉H₁₁BrO isomers involve standard organic chemistry techniques. Below are generalized protocols for the synthesis of a representative from each major class and a general workflow for characterization.

Caption: A generalized workflow for the synthesis and purification of organic compounds.

Synthesis of (3-Bromopropoxy)benzene (An Ether)

(3-Bromopropoxy)benzene can be synthesized via a Williamson ether synthesis.

-

Materials: Phenol, 1,3-dibromopropane, sodium hydroxide, ethanol, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Phenol is added to the ethanolic NaOH solution and stirred until a clear solution of sodium phenoxide is formed.

-

1,3-Dibromopropane is added dropwise to the reaction mixture.

-

The mixture is heated to reflux for several hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield (3-bromopropoxy)benzene.

-

Synthesis of 1-(4-Bromophenyl)propan-1-one (A Ketone)

This propiophenone derivative can be synthesized via a Friedel-Crafts acylation.

-

Materials: Bromobenzene, propanoyl chloride, aluminum chloride (anhydrous), dichloromethane, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

Anhydrous aluminum chloride is suspended in dry dichloromethane in a flask cooled in an ice bath.

-

A solution of propanoyl chloride in dichloromethane is added dropwise with stirring.

-

Bromobenzene is then added dropwise, and the reaction is stirred at room temperature for several hours.

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting solid is purified by recrystallization to afford 1-(4-bromophenyl)propan-1-one.

-

Synthesis of 1-(4-Bromophenyl)propan-1-ol (An Alcohol)

This alcohol can be prepared by the reduction of the corresponding ketone.

-

Materials: 1-(4-Bromophenyl)propan-1-one, sodium borohydride, methanol, diethyl ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

1-(4-Bromophenyl)propan-1-one is dissolved in methanol in a flask cooled in an ice bath.

-

Sodium borohydride is added portion-wise with stirring.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The mixture is extracted with diethyl ether.

-

The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed in vacuo to yield 1-(4-bromophenyl)propan-1-ol, which can be further purified if necessary.

-

Data Presentation: Spectroscopic Characterization

The identification and structural elucidation of C₉H₁₁BrO isomers are heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: A workflow for the structural characterization of a purified chemical compound using various spectroscopic methods.

Infrared (IR) Spectroscopy Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (Alcohol) | 3200-3600 (broad) | Indicates the presence of a hydroxyl group. |

| C=O (Ketone) | 1680-1720 | Strong absorption, indicative of a carbonyl. |

| C-O (Ether/Alcohol) | 1050-1250 | Present in both ethers and alcohols. |

| Aromatic C=C | 1450-1600 | Multiple sharp peaks. |

| Aromatic C-H | 3000-3100 | Stretching vibrations. |

| Aliphatic C-H | 2850-3000 | Stretching vibrations. |

| C-Br | 500-600 | In the fingerprint region. |

¹H NMR Spectroscopy Data

| Proton Environment | Chemical Shift (δ, ppm) | Notes |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | Splitting patterns indicate substitution (e.g., doublets for para). |

| Alcoholic Proton (-OH) | 1.0 - 5.0 (variable) | Broad singlet, position is concentration and solvent dependent. |

| Protons α to Oxygen (-CH-O-) | 3.5 - 4.5 | Deshielded by the electronegative oxygen. |

| Protons α to Carbonyl (-CH-C=O) | 2.0 - 2.7 | Deshielded by the carbonyl group. |

| Protons α to Bromine (-CH-Br) | 3.0 - 4.0 | Deshielded by the electronegative bromine. |

| Aliphatic Protons (-CH₃, -CH₂-) | 0.9 - 1.8 | In their typical upfield regions. |

¹³C NMR Spectroscopy Data

| Carbon Environment | Chemical Shift (δ, ppm) | Notes |

| Carbonyl Carbon (C=O) | 190 - 220 | Far downfield, characteristic of a ketone. |

| Aromatic Carbons (Ar-C) | 110 - 160 | Typically 4-6 signals depending on symmetry. |

| Carbon bonded to Oxygen (-C-O) | 50 - 90 | In ethers and alcohols. |

| Carbon bonded to Bromine (-C-Br) | 25 - 65 | Shielded compared to -C-O. |

| Aliphatic Carbons (-CH₃, -CH₂-) | 10 - 40 | In their typical upfield regions. |

Mass Spectrometry (MS) Data

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. These peaks will be at m/z values corresponding to C₉H₁₁⁷⁹BrO and C₉H₁₁⁸¹BrO, and their intensity ratio will be approximately 1:1.

-

Fragmentation Patterns: The fragmentation patterns will be indicative of the isomer's structure. For example, ketones often show fragmentation via alpha-cleavage, while ethers may fragment at the C-O bonds.

Conclusion

The molecular formula C₉H₁₁BrO represents a diverse array of constitutional isomers, including ethers, ketones, and alcohols, primarily with an aromatic core. The systematic application of IUPAC nomenclature rules allows for the unambiguous naming of each unique structure. The synthesis of these compounds can be achieved through well-established organic reactions, and their characterization relies on a combination of spectroscopic techniques. This guide provides a foundational understanding for researchers and professionals working with these and related chemical entities.

A Comprehensive Technical Guide on the Physical Properties of 2-(4-Bromophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propan-2-ol, also known as 4-Bromo-α,α-dimethylbenzyl alcohol, is an aromatic organic compound.[1] It serves as a crucial intermediate in various organic syntheses, including the development of pharmaceuticals, agrochemicals, and dyestuffs.[2] A thorough understanding of its physical properties is fundamental for its application in laboratory synthesis, process scale-up, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, complete with experimental protocols for their determination and a workflow for its synthesis.

Core Physical and Chemical Properties

The physical state of this compound under standard conditions is a white solid.[1][2] Its properties are quantitatively summarized below.

| Property | Value | Source(s) |

| CAS Number | 2077-19-2 | [1][3][4] |

| Molecular Formula | C₉H₁₁BrO | [2][4][5] |

| Molecular Weight | 215.09 g/mol | [1][2][3] |

| Appearance | White solid / powder | [1][3] |

| Melting Point | 45.6 °C | [1][2][3] |

| Boiling Point | 281.5 °C at 760 mmHg; 75-85 °C at 0.1 mmHg | [1][2][3] |

| Density | 1.356 g/cm³ | [1][2] |

| Water Solubility | 1.4 g/L (at 25 °C) | [1][2] |

| pKa (Predicted) | 14.29 ± 0.29 | [1][2] |

| Flash Point | 124 °C | [3] |

| Refractive Index | 1.5520 | [1][2] |

Experimental Protocols

Detailed methodologies for determining key physical properties and for the synthesis of the title compound are outlined below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from 4'-Bromoacetophenone and a Grignard reagent.[2]

Materials:

-

4'-Bromoacetophenone (1-(4-Bromophenyl)ethanone)

-

Methylmagnesium bromide (3 M solution in ether)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: Dissolve 1-(4-Bromophenyl)ethanone (1.0 eq) in anhydrous tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to -50 °C using a low-temperature bath.

-

Grignard Reagent Addition: Slowly add a 3 M ether solution of methylmagnesium bromide (3.0 eq) dropwise to the cooled mixture over a period of 15 minutes.

-

Warming: After the addition is complete, allow the reaction system to gradually warm to room temperature and continue stirring for 20 hours.

-

Quenching: Upon reaction completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases.

-

Drying and Concentration: Dry the combined organic phase with anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-20% ethyl acetate in hexane to afford the pure this compound.[2]

Determination of Melting Point

This protocol outlines a standard method for determining the melting point of a crystalline organic solid.[6]

Materials:

-

Dry, powdered sample of this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[6]

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). The melting point is reported as this range. For a pure substance, this range should be narrow.[6]

Determination of Solubility

This protocol provides a general method for determining the solubility of a solid compound in a solvent.[7]

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filter (e.g., 0.45 µm)

-

Analytical balance

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature bath (e.g., 25 °C). Agitate the mixture for an extended period (24-48 hours) to ensure equilibrium is reached and the solution is saturated.[7]

-

Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles.

-

Gravimetric Analysis: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Calculation: Once the solvent is fully evaporated, weigh the vial again. The mass of the remaining solid corresponds to the amount dissolved in the known volume of the solvent. Calculate the solubility in units such as g/L or mol/L.[7]

Visualized Experimental Workflow

The following diagram illustrates the synthesis protocol for this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound CAS#: 2077-19-2 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 5. 2-(4-Bromphenyl)-2-propanol, 98 %, Thermo Scientific Chemicals 250 mg | Buy Online [thermofisher.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Bromophenyl)propan-2-ol, including its chemical properties, a detailed synthesis protocol, and its applications as a key building block in the development of pharmacologically active molecules.

Chemical Identity and Properties

This compound is an aromatic alcohol containing a bromine substituent on the phenyl ring. Its chemical structure and properties are summarized below.

Chemical Formula: C₉H₁₁BrO[1][2]

Molecular Structure:

The structure consists of a propan-2-ol backbone attached to a benzene ring at the second carbon position. A bromine atom is substituted at the para (4th) position of the phenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2077-19-2 | [1][2] |

| Molecular Weight | 215.09 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 45.6 °C | |

| Boiling Point | 281.5 °C at 760 mmHg | |

| IUPAC Name | This compound | [1] |

| SMILES | CC(C)(O)C1=CC=C(Br)C=C1 | [1] |

| InChIKey | AOGYBHJTXLXRSM-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis via Grignard Reaction

The synthesis of this compound can be effectively achieved through a Grignard reaction. This common carbon-carbon bond-forming reaction utilizes a Grignard reagent to react with a carbonyl compound.[3][4] In this case, methylmagnesium bromide is reacted with 4-bromoacetophenone.

Reaction Scheme:

4-Bromoacetophenone + Methylmagnesium Bromide → this compound

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Methyl iodide or methyl bromide

-

4-Bromoacetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (dilute)

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of methyl iodide (or methyl bromide) in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when bubbling and a color change are observed.

-

Once the reaction starts, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with 4-Bromoacetophenone:

-

Dissolve 4-bromoacetophenone in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 4-bromoacetophenone solution dropwise to the stirring Grignard reagent. A precipitate will likely form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine all organic layers and wash with brine (saturated NaCl solution).

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecules.[5]

Bromophenyl moieties are integral to the structure of various pharmacologically active compounds. For instance, derivatives of 4-bromophenyl compounds have been investigated for their antimicrobial and anticancer activities.[6] The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent derivatization via Suzuki-Miyaura cross-coupling has yielded compounds with significant antibacterial activity against drug-resistant bacteria.[7][8]

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a precursor is critical. For example, it can be a key intermediate in the synthesis of compounds like fexofenadine, a non-sedating antihistamine.[9]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Role as a Synthetic Building Block

Caption: Role of this compound in drug discovery.

References

- 1. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 2. jrmedichem.com [jrmedichem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]

- 8. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of biological investigation for the compound 2-(4-Bromophenyl)propan-2-ol. While this compound is a known chemical entity, publicly available data on its biological activity is notably absent. This document aims to consolidate the existing chemical knowledge and propose avenues for future research by examining the biological activities of structurally analogous compounds. All quantitative data are presented in standardized tables, and a detailed experimental protocol for its synthesis via the Grignard reaction is provided. A visual representation of the synthetic workflow is also included.

Chemical and Physical Properties

This compound is a solid organic compound with a molecular weight of 215.09 g/mol .[1][2] Its key physicochemical properties, compiled from various chemical suppliers, are summarized in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2077-19-2 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 45.6 °C | [1] |

| Boiling Point | 281.5 °C at 760 mmHg | [1] |

| Flash Point | 124 °C | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | |

| InChI Key | AOGYBHJTXLXRSM-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(O)C1=CC=C(Br)C=C1 | [2] |

Synthesis of this compound

The primary method for the synthesis of this compound is through a Grignard reaction. This classic organometallic reaction involves the addition of a Grignard reagent, in this case, methylmagnesium bromide, to a ketone, 4-bromoacetophenone.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of similar tertiary alcohols.[3]

Materials:

-

4-Bromoacetophenone

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

-

Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve methyl iodide or methyl bromide in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated if bubbling or a color change is observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

-

-

Reaction with 4-Bromoacetophenone:

-

Dissolve 4-bromoacetophenone in anhydrous diethyl ether or THF in the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 4-bromoacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis Workflow Diagram

Biological Activity and Future Directions

A comprehensive search of scientific literature and chemical databases reveals a lack of specific studies on the biological activity of this compound. There are no published reports on its pharmacological effects, in vitro or in vivo activity, or its mechanism of action.

However, the biological activities of structurally related bromophenyl compounds have been reported, suggesting potential areas for future investigation of this compound.

-

Antimicrobial Activity: Several studies have demonstrated that various bromophenyl derivatives possess antimicrobial properties. For example, N-(4-bromophenyl)furan-2-carboxamides have shown activity against drug-resistant bacteria.[4] Thiazole derivatives containing a 4-bromophenyl group have also been evaluated for their antibacterial and antifungal activities.[5] Given these precedents, it would be valuable to screen this compound against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: The bromophenyl moiety is present in a number of compounds with demonstrated anticancer activity. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated as anticancer agents.[6] Additionally, brominated coelenteramines have been investigated for their cytotoxicity towards breast and prostate cancer cell lines.[7] Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines could be a promising research avenue.

-

Enzyme Inhibition: The p-bromophenacyl bromide, a structurally related compound, is a known inhibitor of phospholipase A2.[8] While the chemical reactivity of an alpha-halo ketone differs significantly from a tertiary alcohol, the shared bromophenyl group suggests that this compound could be screened against a panel of enzymes, particularly those with hydrophobic binding pockets where the bromophenyl group can interact.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general screening workflow is proposed below.

Signaling Pathways

Due to the absence of any documented biological activity for this compound, there is no information regarding its interaction with any signaling pathways. Elucidation of any potential mechanism of action would first require the identification of a reproducible biological effect in primary and secondary screening assays.

Conclusion

This compound is a well-characterized compound from a chemical perspective, with established physical properties and a straightforward synthetic route. However, its biological profile remains unexplored. This technical guide serves as a foundational resource for researchers by providing the necessary chemical data and methodologies to facilitate further investigation. The documented bioactivities of structurally related bromophenyl compounds suggest that antimicrobial, anticancer, and enzyme inhibition studies are logical starting points for uncovering the potential therapeutic value of this molecule. Such studies are essential to bridge the current knowledge gap and determine if this compound or its derivatives could be of interest in the field of drug discovery and development.

References

- 1. This compound | 2077-19-2 [sigmaaldrich.com]

- 2. This compound | CAS 2077-19-2 [matrix-fine-chemicals.com]

- 3. 2-(2-Bromophenyl)-2-propanol | 7073-69-0 [chemicalbook.com]

- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to tertiary benzylic alcohols

An In-depth Technical Guide to Tertiary Benzylic Alcohols for Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of tertiary benzylic alcohols, with a focus on their relevance to researchers, scientists, and professionals in drug development.

Introduction

Tertiary benzylic alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom which is, in turn, directly bonded to a phenyl group. The general structure features a carbinol carbon with no hydrogen atoms, bonded to two alkyl or aryl substituents and one phenyl group. This structural motif imparts unique reactivity, primarily due to the stability of the resulting tertiary benzylic carbocation upon loss of the hydroxyl group.

In the context of medicinal chemistry, the incorporation of a tertiary alcohol group can be a strategic approach to enhance the metabolic stability of a drug candidate. Unlike primary and secondary alcohols, tertiary alcohols cannot be directly oxidized to aldehydes, ketones, or carboxylic acids, thus blocking a common metabolic pathway. Furthermore, the steric hindrance around the hydroxyl group can reduce the rate of glucuronidation. The benzylic position offers a reactive handle for further molecular modifications, making these compounds valuable intermediates in the synthesis of complex pharmaceutical agents.

Synthesis of Tertiary Benzylic Alcohols

The most prevalent and versatile method for the synthesis of tertiary benzylic alcohols is the Grignard reaction. This involves the addition of an organomagnesium halide (Grignard reagent) to a suitable ketone or ester.

Grignard Reaction

The synthesis of the representative tertiary benzylic alcohol, 2-phenyl-2-propanol, can be achieved via two common Grignard pathways:

-

Pathway A: Reaction of phenylmagnesium bromide with acetone.[1]

-

Pathway B: Reaction of methylmagnesium bromide with acetophenone.

The general workflow for these syntheses is depicted below.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(4-Bromophenyl)propan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of 2-(4-Bromophenyl)propan-2-ol, a tertiary alcohol, through the reaction of a Grignard reagent, 4-bromophenylmagnesium bromide, with acetone. The resulting product is a valuable intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. The presence of the bromo-substituent provides a functional handle for further chemical modifications, such as cross-coupling reactions.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by its reaction with a ketone and subsequent acidic workup.

Step 1: Formation of 4-bromophenylmagnesium bromide

Step 2: Reaction with acetone and workup

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value |

| Reactants | |

| 1,4-Dibromobenzene | 1.0 equivalent |

| Magnesium Turnings | 1.1 equivalents |

| Acetone | 1.2 equivalents |

| Anhydrous Diethyl Ether | Reaction Solvent |

| Reaction Conditions | |

| Grignard Formation | Gentle reflux |

| Reaction with Acetone | 0°C to room temperature |

| Workup | Acidic (e.g., saturated aqueous NH₄Cl or dilute HCl) |

| Product Information | |

| Product Name | This compound |

| Molecular Formula | C₉H₁₁BrO[1] |

| Molecular Weight | 215.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Characterization Data | |

| Yield | Typically 70-85% |

| Melting Point | Data not readily available; for the isomeric 2-(2-bromophenyl)-2-propanol: 23.7°C[2] |

| Boiling Point | Data not readily available; for the isomeric 2-(2-bromophenyl)-2-propanol: 99-100°C at 5 mmHg[2] |

| ¹H NMR (CDCl₃, ppm) | Predicted values based on analogous structures: ~7.45 (d, 2H), ~7.30 (d, 2H), ~1.60 (s, 6H), ~2.0 (s, 1H, OH) |

| IR (cm⁻¹) | Predicted values based on analogous structures: ~3400 (O-H stretch, broad), ~2980 (C-H stretch), ~1590, 1480 (C=C stretch, aromatic), ~1010 (C-O stretch), ~820 (para-disubstituted C-H bend)[2] |

| Mass Spectrum (m/z) | Predicted values: [M+H]⁺ at 215.0066[1] |

Experimental Protocols

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Grignard Reagent (4-bromophenylmagnesium bromide)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reaction.

-

Initiation: Place magnesium turnings (1.1 equivalents) and a small crystal of iodine into the flask. The iodine helps to activate the magnesium surface.[3]

-

Reactant Preparation: In the dropping funnel, prepare a solution of 1,4-dibromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Grignard Formation: Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heating mantle or a water bath may be necessary.

-

Addition: Once the reaction has initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown suspension.

Part 2: Reaction with Acetone

-

Cooling: Cool the Grignard reagent solution to 0°C using an ice bath.

-

Acetone Addition: Dissolve anhydrous acetone (1.2 equivalents) in anhydrous diethyl ether and add this solution to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent while maintaining the temperature below 10°C. A precipitate will form during the addition.

-

Reaction Completion: After the addition of acetone is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 30 minutes.

Part 3: Workup and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of ice and saturated aqueous ammonium chloride solution or cold 1 M HCl. This will quench the reaction and dissolve the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash them with saturated aqueous sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Grignard Reaction Mechanism

Caption: Simplified mechanism of the Grignard reaction with acetone.

References

Application Notes and Protocols for Grignard Synthesis of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of tertiary alcohols via the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.[1][3] This method is highly versatile for creating complex molecular architectures, a crucial process in the development of new therapeutic agents.[4]

Tertiary alcohols can be synthesized by reacting a Grignard reagent with a ketone.[5][6][7] Alternatively, reacting a Grignard reagent with an ester or acid chloride also yields tertiary alcohols, with the Grignard reagent adding twice to the carbonyl group.[3][8][9]

Critical Safety Precautions

Grignard reagents are highly reactive and sensitive to protic solvents, such as water.[4][10] All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be thoroughly oven or flame-dried prior to use to eliminate any residual moisture.[11][12] Anhydrous solvents are essential for the success of the reaction.[11]

Experimental Workflow and Reaction Mechanism

The overall experimental workflow for the Grignard synthesis of a tertiary alcohol from a ketone is depicted below, followed by the general reaction mechanism.

Caption: Experimental workflow for Grignard synthesis of tertiary alcohols.

Caption: General reaction mechanism for Grignard synthesis of a tertiary alcohol from a ketone.

Detailed Experimental Protocols

The following protocols provide a general procedure for the synthesis of a tertiary alcohol, using the synthesis of triphenylmethanol from benzophenone and phenylmagnesium bromide as a specific example.[13]

Protocol 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[2][4] Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[4]

-

Reagents: Place magnesium turnings (1.2 equivalents) in the flask. A small crystal of iodine can be added to help initiate the reaction.[4][10]

-

Formation: Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction is initiated when bubbling is observed.[13] Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[4]

-

Completion: After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[4]

Protocol 2: Reaction with a Ketone (Benzophenone)

-

Cooling: Cool the freshly prepared Grignard reagent in an ice-water bath.[4]

-

Addition of Ketone: Dissolve benzophenone (0.95 equivalents) in a minimal amount of anhydrous diethyl ether or THF and add this solution to the dropping funnel.[4] Add the ketone solution dropwise to the stirred, cooled Grignard reagent.[4]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[4]

Protocol 3: Workup and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly pour it over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl).[4][13] This step is exothermic and quenches any unreacted Grignard reagent.[4]

-

Extraction: Transfer the mixture to a separatory funnel. If two layers are not present, add more diethyl ether. Separate the organic layer and extract the aqueous layer two more times with diethyl ether.[4]

-

Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (if acid was used), followed by brine.[4]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude tertiary alcohol can be purified by recrystallization (if solid) or column chromatography.[4] For triphenylmethanol, recrystallization from a mixed solvent system like diethyl ether/ligroin can be used.[13]

Quantitative Data Summary

The following tables summarize typical reaction parameters and yields for the Grignard synthesis of tertiary alcohols. Actual results may vary based on the specific substrates, reaction scale, and conditions.

Table 1: Representative Reagent Quantities for Triphenylmethanol Synthesis [13]

| Reagent | Molecular Weight ( g/mol ) | Amount | Equivalents |

| Magnesium Turnings | 24.31 | ~0.15 g | ~1.2 |

| Bromobenzene | 157.01 | ~0.70 g | 1.0 |

| Benzophenone | 182.22 | ~0.70 g | ~0.95 |

| Anhydrous Diethyl Ether | 74.12 | 4.0 mL | - |

Table 2: Typical Yields for Grignard Synthesis of Tertiary Alcohols

| Ketone | Grignard Reagent | Tertiary Alcohol Product | Typical Yield (%) | Reference |

| Benzophenone | Phenylmagnesium bromide | Triphenylmethanol | 33.74% | [14] |

| Acetone | Hexylmagnesium bromide | 2-Methyl-2-octanol | Good | [15] |

| Various | Phenylmagnesium bromide | Various tertiary alcohols | Good to Excellent | [16] |

| Methyl benzoate | Phenylmagnesium bromide | Triphenylmethanol | Not specified | [17] |

Table 3: Physical Data for Selected Tertiary Alcohols [18]

| Compound Name | Boiling Point (°C) | Refractive Index (nD) |

| 2-Methyl-2-pentanol | 122 | 1.410 |

| 3-Methyl-3-pentanol | 123 | 1.419 |

| 3-Ethyl-3-pentanol | 141 | 1.430 |

| 2-Methyl-2-hexanol | 142 | 1.417 |

| 3-Methyl-3-hexanol | 143 | 1.422 |

References

- 1. Grignard Reaction [organic-chemistry.org]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cerritos.edu [cerritos.edu]

- 11. benchchem.com [benchchem.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. studylib.net [studylib.net]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. amherst.edu [amherst.edu]

- 18. datapdf.com [datapdf.com]

Applications of 2-(4-Bromophenyl)propan-2-ol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)propan-2-ol is a versatile synthetic intermediate whose value lies in its bifunctional nature. The presence of an aryl bromide moiety allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the tertiary alcohol functionality can undergo transformations such as dehydration to introduce unsaturation. These characteristics make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Applications

The primary applications of this compound in organic synthesis revolve around the functionalization of the aryl bromide group through various palladium-catalyzed cross-coupling reactions and the manipulation of the tertiary alcohol.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound serves as an excellent substrate for this reaction, providing access to a variety of substituted biphenyl derivatives. These products are common scaffolds in medicinal chemistry and materials science.

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

This protocol is adapted from a patented procedure.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suitable reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add toluene and water to the vessel.

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to 80°C and stir for 12 hours, or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(biphenyl-4-yl)propan-2-ol.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

Other Potential Cross-Coupling Reactions

While a specific, citable protocol for the Heck reaction of this compound was not identified in the surveyed literature, its structure is amenable to this and other palladium-catalyzed transformations. Below are general protocols that can serve as a starting point for reaction development.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would transform this compound into a styrenic derivative.

Caption: General workflow for the Heck reaction of this compound.

Similarly, this compound is a suitable candidate for Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with primary or secondary amines). These reactions would yield aryl-alkyne and aryl-amine derivatives, respectively, further expanding the synthetic utility of this intermediate. Researchers can adapt standard literature procedures for these transformations.

Dehydration of the Tertiary Alcohol

The tertiary alcohol of this compound can be eliminated to form an alkene, 1-bromo-4-(prop-1-en-2-yl)benzene. This transformation is typically acid-catalyzed. The resulting alkene can then participate in further reactions, such as polymerization or as a Michael acceptor.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Toluene or other suitable high-boiling solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux and collect the water that azeotropically distills.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product, 1-bromo-4-(prop-1-en-2-yl)benzene.

-

Purify by distillation or column chromatography as needed.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its aryl bromide handle allows for the construction of complex molecular architectures through a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a well-documented and high-yielding application. Furthermore, the tertiary alcohol provides an additional site for chemical modification, such as dehydration to an alkene. The protocols and data presented here offer a foundation for the utilization of this compound in the development of novel pharmaceuticals and functional materials.

Application Notes and Protocols for the Synthesis of Fexofenadine Utilizing 2-(4-Bromophenyl)propan-2-ol as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive synthetic strategy for the production of fexofenadine, a non-sedating antihistamine, commencing from the precursor 2-(4-Bromophenyl)propan-2-ol. The described multi-step synthesis involves a sequence of oxidation, esterification, Sonogashira coupling, hydration, reductive amination, and a final one-pot reduction and hydrolysis. Detailed experimental protocols for each key transformation are provided, accompanied by a summary of expected yields and reaction conditions in a tabular format for clarity and comparative analysis. Visual representations of the synthetic pathway and experimental workflow are included to facilitate a deeper understanding of the process.

Introduction

Fexofenadine is the primary active metabolite of terfenadine and functions as a selective H1-receptor antagonist, widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria. The development of efficient and scalable synthetic routes to fexofenadine is of significant interest to the pharmaceutical industry. This application note details a plausible and robust synthetic pathway that employs this compound as a readily accessible starting material. The synthesis progresses through the key intermediate, methyl 2-(4-bromophenyl)-2-methylpropanoate, which is then elaborated to the final fexofenadine product.

Overall Synthetic Scheme

The proposed synthesis of fexofenadine from this compound is a six-step process, as illustrated below. The initial precursor is first converted to a key carboxylic acid intermediate, which then undergoes esterification. The subsequent introduction of a four-carbon side chain is achieved via a Sonogashira coupling followed by hydration. The penultimate step involves the coupling with the piperidine moiety, and the synthesis is completed with a final reduction and hydrolysis.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Oxidation of this compound to 2-(4-Bromophenyl)-2-methylpropanoic Acid

The oxidation of the tertiary benzylic alcohol to the corresponding carboxylic acid is a critical step. Jones oxidation provides a robust method for this transformation.[1][2][3][4]

Protocol:

-